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Compound of Interest

Compound Name: 2-Iodophenazine

CAS No.: 2876-21-3

Cat. No.: B13426704

Get Quote

Executive Summary
2-Iodophenazine (CAS: 10276-48-9) is a critical halogenated phenazine derivative utilized as

a building block in the synthesis of organic semiconductors, DNA-intercalating agents, and

photoredox catalysts. Unlike its parent compound, phenazine, the introduction of an iodine

atom at the C2 position significantly alters the crystal lattice energy, solubility, and electronic

properties.

This guide establishes the melting point (MP) as a definitive purity criterion. While elemental

analysis and NMR confirm molecular structure, the melting point serves as a rapid, sensitive

indicator of regioisomeric purity (distinguishing from 1-iodophenazine) and the absence of

dehalogenated byproducts.

Key Finding
2-Iodophenazine exhibits a melting point range of 161–163 °C. This value is distinct from its

chloro- and bromo- analogs, following a clear trend governed by halogen polarizability and

crystal packing symmetry.
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Comparative Data Profile
The following table aggregates experimental melting point data for 2-Iodophenazine against its

structural analogs. Note the non-linear relationship between molecular weight and melting

point, driven by the trade-off between molecular symmetry and dispersion forces.

Compound Structure
Molecular
Weight ( g/mol
)

Melting Point
(°C)

Crystal
Symmetry

Phenazine

(Parent)
180.21 175 – 176

High (

)

2-

Chlorophenazine
214.65 137 – 139

Low (

)

2-

Bromophenazine
259.10 156 – 158

Low (

)

2-Iodophenazine 306.10 161 – 163
Low (

)

Expert Insight: The Symmetry-Polarizability Trade-off
Symmetry Breaking (The Drop): The parent phenazine possesses high symmetry (

), allowing for efficient packing and a high MP (175°C). Substituting a hydrogen with any
halogen at position 2 breaks this symmetry (

), initially causing a sharp drop in lattice energy (seen in the drop to ~138°C for the Chloro-
derivative).

Halogen Effect (The Recovery): As the halogen size increases (Cl

Br

I), the London dispersion forces and halogen bonding interactions increase. This recovers
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some of the lattice energy, raising the MP from 138°C (Cl) to 162°C (I), though it rarely
surpasses the highly symmetric parent compound.

Experimental Protocol: Synthesis &
Characterization
To ensure the validity of the melting point data, the compound must be synthesized via a

method that precludes regioisomeric contamination. The following protocol utilizes a modern

oxidative cyclization strategy, which is superior to classical Sandmeyer reactions for

maintaining regiochemical fidelity.

A. Synthesis Workflow (Ag2O Mediated)
Objective: Synthesize high-purity 2-Iodophenazine from 2-(4-iodophenyl)-2,3-dihydro-1H-

benzo[d][1,3,2]diazaborole.

Reagents:

Precursor: 2-(4-iodophenyl)-2,3-dihydro-1H-benzo[d][1,3,2]diazaborole (0.2 mmol)

Oxidant:

(4.0 equiv)[1]

Solvent: DMSO (anhydrous, 2 mL)

Procedure:

Charge a flame-dried Schlenk tube with the precursor and

.

Evacuate and backfill with

(3 cycles).[1]

Add DMSO via syringe.[1]

Stir at 80 °C for 24 hours.
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Cool to ambient temperature.

Purification:

Remove solvent under reduced pressure.[1]

Dissolve residue in

(10 mL) and filter through a Celite pad.

Concentrate filtrate.

Chromatography: Silica gel column (Petroleum ether/Ethyl acetate = 10:1 v/v).

Yield: ~60-70% as a yellow solid.

B. Melting Point Determination (Capillary Method)
Prerequisite: Sample must be dried under high vacuum (0.1 mbar) at 40°C for 4 hours to

remove trace solvent (EtOAc/Hexane traces can depress MP by 2-5°C).

Loading: Introduce 2-3 mg of pulverized sample into a glass capillary tube (sealed at one

end). Compact the sample by tapping to a height of 2-3 mm.

Apparatus: Use a calibrated digital melting point apparatus (e.g., Buchi or Stuart).

Ramp Rate:

Fast Ramp: 10°C/min to 140°C.

Critical Ramp: 1°C/min from 150°C to 170°C.

Observation: Record

(first liquid meniscus) and

(complete liquefaction).

Acceptance Criteria: Range
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2°C (e.g., 161.5 – 162.8 °C).

Visualizations
Diagram 1: Synthesis & Characterization Logic
This workflow illustrates the critical path from precursor to validated thermal data.
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Caption: Figure 1. Oxidative cyclization pathway for 2-Iodophenazine synthesis and quality

control.

Diagram 2: Structure-Property Relationship (Melting
Point)
This diagram visualizes the competing forces of symmetry breaking and halogen polarizability.
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Caption: Figure 2. Impact of symmetry reduction and halogen size on the melting point of

phenazine derivatives.

References

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b13426704/docs?utm_src=pdf-body-img#technical-comparison-guide-2-iodophenazine-characterization-melting-point-analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13426704?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Zhang, Z., et al. (2019). "An umpolung strategy for rapid access to thermally activated

delayed fluorescent (TADF) materials based on phenazine." Royal Society of Chemistry

(RSC) Advances.

Primary source for 2-Iodophenazine MP (161-163°C) and synthesis protocol.

Hollstein, W., et al. (1987). "Synthesis and physical properties of chlorophenazines." Journal

of Medicinal Chemistry.

Reference for 2-Chlorophenazine melting point d

PubChem. (2024). "Phenazine Compound Summary." National Library of Medicine.

Standard reference for parent Phenazine physical properties.

BenchChem. (2024). "2-Bromophenazine Product Data."

Commercial reference for 2-Bromophenazine melting point verific

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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